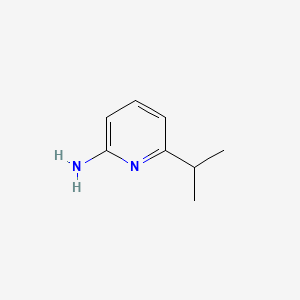

6-Isopropylpyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHXPMFFMRTIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617415 | |

| Record name | 6-(Propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78177-12-5 | |

| Record name | 6-(Propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(propan-2-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Isopropylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Isopropylpyridin-2-amine is a substituted aminopyridine derivative with potential applications in medicinal chemistry and drug discovery. Understanding its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details established experimental protocols for their determination, and presents a representative synthetic workflow.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Due to a lack of extensive experimental data in publicly available literature, several of these values are computationally predicted and should be considered as estimates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-Amino-6-isopropylpyridine, 6-(1-Methylethyl)-2-pyridinamine | PubChem[1] |

| CAS Number | 78177-12-5 | PubChem[1] |

| Chemical Formula | C₈H₁₂N₂ | PubChem[1] |

| Molecular Weight | 136.19 g/mol | PubChem[1] |

| Melting Point | Predicted: 35-41 °C | Chemspider |

| Boiling Point | Predicted: 225.5 ± 25.0 °C | Chemspider |

| Water Solubility | Predicted: 15.8 g/L | Chemspider |

| pKa (most basic) | Predicted: 6.8 ± 0.1 | ChemAxon |

| logP | Predicted: 1.7 | PubChem[1] |

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of physicochemical properties is crucial for drug development. The following sections detail standard methodologies for the key parameters outlined above.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a key indicator of purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer and a viewing lens.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small volume (a few microliters) of liquid this compound is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the sample tube.

-

Apparatus: The sample tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Water Solubility Determination

Water solubility is a critical parameter that influences a drug's absorption and distribution.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of this compound is added to a known volume of purified water in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.

-

Quantification: A filtered aliquot of the saturated solution is carefully removed and its concentration is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

pKa Determination

The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different physiological pH values.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is generated. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. For more complex molecules or those with low water solubility, UV-spectrophotometric titration can also be employed.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed flask.

-

Equilibration: The flask is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV, LC-MS). The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Representative Experimental Workflow: Synthesis

The synthesis of 2-amino-6-alkylpyridines can often be achieved through the Chichibabin reaction, which involves the amination of a pyridine ring. The following diagram illustrates a general workflow for the synthesis of a 2-amino-6-alkylpyridine, which would be applicable for this compound starting from 2-isopropylpyridine.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for professionals in research and drug development. While experimental data for this specific molecule is sparse, the provided predicted values offer a valuable starting point for computational modeling and experimental design. The detailed methodologies for determining key physicochemical parameters serve as a practical reference for laboratory work. The representative synthetic workflow illustrates a common approach for obtaining this class of compounds. Further experimental validation of the predicted properties is essential for a complete and accurate characterization of this compound.

References

6-Isopropylpyridin-2-amine: A Technical Guide for Researchers and Drug Development Professionals

Introduction: 6-Isopropylpyridin-2-amine is a substituted pyridine derivative that holds potential as a scaffold in medicinal chemistry and drug discovery. The pyridine ring is a common motif in a vast array of biologically active compounds, and its derivatives are actively being explored for various therapeutic applications, including as kinase inhibitors in oncology. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, a detailed synthetic protocol, and a discussion of its potential role in relevant signaling pathways.

Core Identifiers and Physicochemical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below, providing a foundational understanding of the molecule for researchers.

| Identifier Type | Value |

| CAS Number | 78177-12-5[1][2] |

| IUPAC Name | 6-(propan-2-yl)pyridin-2-amine[2] |

| Synonyms | 2-Amino-6-isopropylpyridine, 6-(1-Methylethyl)-2-pyridinamine[1] |

| Molecular Formula | C₈H₁₂N₂[1][2] |

| Molecular Weight | 136.19 g/mol [2] |

| InChI | InChI=1S/C8H12N2/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3,(H2,9,10)[2] |

| InChIKey | HAHXPMFFMRTIJV-UHFFFAOYSA-N[2] |

| SMILES | CC(C)C1=NC(=CC=C1)N[2] |

Synthesis of this compound

Experimental Protocol: Synthesis via Chichibabin Amination

This protocol describes the direct amination of 2-isopropylpyridine.

Materials:

-

2-Isopropylpyridine

-

Sodium amide (NaNH₂)

-

Anhydrous N,N-dimethylaniline or other high-boiling inert solvent

-

Ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous N,N-dimethylaniline.

-

Sodium amide (1.2 equivalents) is carefully added to the solvent under a nitrogen atmosphere.

-

The mixture is heated to 150-160 °C with vigorous stirring.

-

2-Isopropylpyridine (1.0 equivalent) is added dropwise to the stirred suspension over 30 minutes.

-

The reaction mixture is maintained at this temperature for 4-6 hours, monitoring the evolution of ammonia gas as an indicator of reaction progress.

-

After completion, the reaction mixture is cooled to room temperature.

-

The reaction is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is extracted three times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Potential Biological Activity and Signaling Pathways

There is a significant body of research indicating that pyridine derivatives are potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. While the specific biological activity of this compound has not been extensively reported, its structural similarity to known kinase inhibitors suggests it could be a valuable scaffold for the development of targeted therapies.

Many 2-aminopyridine derivatives have been shown to act as inhibitors of Janus kinases (JAKs), Pim kinases, and Tyrosine kinases, which are key components of signaling pathways that regulate cell proliferation, differentiation, and survival.

Hypothetical Signaling Pathway: JAK/STAT Pathway Inhibition

The JAK/STAT signaling pathway is a critical pathway for cytokine signaling that plays a central role in the immune system and cell growth. Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases. Small molecule inhibitors targeting the ATP-binding site of JAKs are a major focus of drug development.

Below is a conceptual diagram illustrating a potential mechanism of action for a 2-aminopyridine derivative as a JAK inhibitor.

Caption: Hypothetical inhibition of the JAK/STAT signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound and its derivatives as kinase inhibitors, a series of in vitro assays can be performed.

In Vitro Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Recombinant human kinase (e.g., JAK2)

-

Kinase substrate (e.g., a specific peptide)

-

Adenosine-5'-triphosphate (ATP)

-

Test compound (this compound)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound dilutions to the wells of a 384-well plate.

-

Add the kinase and substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product formed (or ATP consumed) using a suitable detection reagent and a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Cellular Proliferation Assay

Principle: This assay determines the effect of a compound on the growth of cancer cell lines that are dependent on the targeted kinase activity.

Materials:

-

Cancer cell line with known dependence on a specific kinase pathway (e.g., HEL cells for JAK2)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI₅₀ value.

Conclusion

This compound represents a promising starting point for the design and synthesis of novel therapeutic agents, particularly in the area of kinase inhibition. This technical guide provides essential information for researchers and drug development professionals to initiate further investigation into this and related compounds. The provided experimental protocols offer a framework for the synthesis and biological evaluation of such molecules, while the hypothetical signaling pathway highlights a potential avenue for their mechanism of action. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

An In-Depth Technical Guide to 2-Amino-6-isopropylpyridine: Molecular Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-isopropylpyridine, a substituted pyridine derivative of increasing interest in medicinal chemistry and drug discovery. This document details its molecular structure, physicochemical properties, and relevant synthetic protocols, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Molecular Structure and Physicochemical Properties

2-Amino-6-isopropylpyridine, also known by its IUPAC name 6-isopropylpyridin-2-amine, is a heterocyclic aromatic amine. The presence of an amino group and an isopropyl group on the pyridine ring imparts specific electronic and steric properties that are crucial for its interaction with biological targets.

Table 1: Physicochemical Properties of 2-Amino-6-isopropylpyridine

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂ | |

| Molecular Weight | 136.2 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 78177-12-5 | |

| Physical Form | Solid or Semi-solid or liquid or lump | |

| Storage Temperature | Keep in dark place, inert atmosphere, room temperature | |

| Purity | 98% |

Synthesis of 2-Amino-6-alkylpyridines

An alternative and potentially safer approach involves the reaction of a corresponding 2-halopyridine with ammonia or an amine source, often catalyzed by a transition metal. For instance, a general procedure for the amination of a halo-heterocycle could be adapted.

Illustrative Experimental Protocol (Adapted from related syntheses)

The following is a generalized protocol for the synthesis of 2-amino-6-alkylpyridines, which can be adapted for 2-Amino-6-isopropylpyridine starting from 2-bromo-6-isopropylpyridine.

Materials:

-

2-Bromo-6-isopropylpyridine (1.0 mmol)

-

Aqueous ammonia solution (28%, 1.5 mmol)

-

Cuprous iodide (CuI) nanoparticles (0.02 mmol)

-

A suitable ligand (e.g., L-proline, 3.0 mmol)

-

Acetonitrile (2 mL)

-

Ether

-

Saturated saline solution

-

Anhydrous magnesium sulfate

Procedure:

-

To an oven-dried flask, add 2-bromo-6-isopropylpyridine (1.0 mmol), aqueous ammonia solution (1.5 mmol), cuprous iodide nanoparticles (0.02 mmol), the chosen ligand (3.0 mmol), and acetonitrile (2 mL).

-

Stir the reaction mixture at room temperature for 12 hours under an argon atmosphere.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, extract the product with ether (3 x 5 mL).

-

Combine the organic layers, wash with saturated saline solution, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to obtain 2-Amino-6-isopropylpyridine.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. While specific spectral data for 2-Amino-6-isopropylpyridine is not widely published, analogous data from 2-amino-6-methylpyridine can provide an indication of expected chemical shifts.[3][4]

Table 2: Representative Spectroscopic Data for a Related Compound (2-Amino-6-methylpyridine)

| Technique | Key Signals (indicative) |

| ¹H NMR | Signals corresponding to aromatic protons on the pyridine ring, a singlet for the amino protons, and a singlet for the methyl protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the methyl group. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight. |

Potential Applications in Drug Discovery

Substituted 2-aminopyridines are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets. Derivatives of 2-aminopyridine have been investigated for various therapeutic applications.

Enzyme Inhibition

Derivatives of 2-aminopyridine have shown potential as inhibitors of various enzymes. For instance, certain 2-aminopyridine derivatives have been identified as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[5] Additionally, related structures have been evaluated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for antimicrobial and anticancer agents.[6] The isopropyl group in 2-Amino-6-isopropylpyridine can provide specific steric and lipophilic interactions within the active site of target enzymes, potentially leading to enhanced potency and selectivity.

Anticancer and Antimicrobial Activity

The 2-aminopyridine core is a common feature in molecules with demonstrated anticancer and antimicrobial properties.[6] The development of novel derivatives allows for the modulation of their biological activity. The synthetic accessibility of 2-Amino-6-isopropylpyridine makes it an attractive starting material for the generation of compound libraries for screening against various cancer cell lines and microbial strains.

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the investigation of 2-Amino-6-isopropylpyridine and its derivatives in a drug discovery context.

This workflow begins with the synthesis and rigorous characterization of the target compound. Purified compounds then undergo biological screening to identify "hits" with desired activity. Promising hits are then subjected to lead optimization, which involves iterative cycles of chemical modification and biological testing to improve potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

Conclusion

2-Amino-6-isopropylpyridine represents a valuable building block for the development of novel bioactive molecules. Its synthesis, while requiring careful optimization, is achievable through established chemical methodologies. The structural features of this compound make it a promising candidate for exploration in various therapeutic areas, particularly in the development of enzyme inhibitors with potential applications in oncology, infectious diseases, and neurology. Further research into the synthesis of a diverse range of derivatives and comprehensive biological evaluation is warranted to fully elucidate the therapeutic potential of this chemical scaffold.

References

- 1. 2-Amino-6-isopropylpyridine | 78177-12-5 [sigmaaldrich.com]

- 2. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 3. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]

- 5. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of 6-Isopropylpyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for 6-Isopropylpyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, provides standardized experimental protocols, and presents logical workflows for spectral analysis.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 2-Amino-6-isopropylpyridine, 6-(1-Methylethyl)-2-pyridinamine

-

CAS Number: 78177-12-5[1]

-

Molecular Formula: C₈H₁₂N₂[1]

-

Molecular Weight: 136.20 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for this compound is not widely available in public spectral databases. Therefore, the following data is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | Triplet | 1H | H-4 (Pyridyl) |

| ~ 6.4 - 6.6 | Doublet | 1H | H-3 or H-5 (Pyridyl) |

| ~ 6.2 - 6.4 | Doublet | 1H | H-3 or H-5 (Pyridyl) |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~ 2.8 - 3.0 | Septet | 1H | -CH- (Isopropyl) |

| ~ 1.2 - 1.3 | Doublet | 6H | -CH₃ (Isopropyl) |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would show six distinct signals corresponding to the carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 162 | C-2 (Pyridyl, C-NH₂) |

| ~ 158 - 160 | C-6 (Pyridyl, C-isopropyl) |

| ~ 138 - 140 | C-4 (Pyridyl) |

| ~ 110 - 112 | C-3 or C-5 (Pyridyl) |

| ~ 105 - 107 | C-3 or C-5 (Pyridyl) |

| ~ 35 - 37 | -CH- (Isopropyl) |

| ~ 22 - 24 | -CH₃ (Isopropyl) |

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of small organic molecules like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters: Proton-decoupled ¹³C NMR spectra are typically acquired with a wider spectral width and a longer relaxation delay.

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern.

Mass Spectrometry Data

A GC-MS spectrum is available for 6-isopropyl-2-pyridylamine[1][2]. The key features of the electron ionization (EI) mass spectrum are summarized below.

| m/z | Ion | Notes |

| 136 | [M]⁺ | Molecular Ion |

| 121 | [M - CH₃]⁺ | Loss of a methyl group (base peak) |

| 93 | [M - C₃H₇]⁺ | Loss of the isopropyl group |

Experimental Protocol for Mass Spectrometry

The following is a general procedure for obtaining an electron ionization mass spectrum:

-

Sample Introduction: The compound is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).

-

Fragmentation: The excess energy from ionization leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the separated ions, generating a mass spectrum that plots ion abundance versus m/z.

Conclusion

The combined analysis of NMR and mass spectrometry data is essential for the unambiguous structural confirmation of this compound. While experimental NMR data is currently limited in public domains, the predicted spectra, in conjunction with the available mass spectrometry data, provide a robust analytical profile for this compound. The protocols and workflows presented herein offer a standardized approach for researchers in the fields of chemical synthesis and drug development.

References

A Technical Guide to the Solubility Profile of 6-Isopropylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 6-Isopropylpyridin-2-amine, a substituted pyridine derivative of interest in chemical synthesis and drug discovery. Due to the limited availability of quantitative solubility data in public literature, this document provides a comprehensive framework for determining its solubility profile in common laboratory solvents. It includes detailed experimental protocols for both qualitative and quantitative assessments, a representative data presentation format, and a visual workflow to guide the experimental process. This guide is intended to equip researchers with the necessary methodology to generate reliable and consistent solubility data, which is critical for reaction optimization, purification, and formulation development.

Introduction

This compound is an organic compound featuring a pyridine ring substituted with an isopropyl group and an amine group. As with any chemical entity in the drug development pipeline, understanding its physicochemical properties is paramount. Solubility is a critical parameter that influences reaction kinetics, process scalability, purification strategies, and ultimately, the bioavailability of a potential therapeutic agent.

This document serves as a core technical resource on the solubility of this compound. While specific, publicly available quantitative data is scarce, the following sections provide a robust methodology for its determination.

Predicted Solubility Characteristics

Based on its molecular structure, a general qualitative solubility profile can be predicted. The amine group (-NH2) is capable of acting as a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents.[1] The pyridine nitrogen atom can also accept hydrogen bonds.[1] However, the nonpolar isopropyl group and the aromatic ring contribute to its lipophilic character. Therefore, this compound is expected to exhibit solubility in a range of organic solvents, with the degree of solubility depending on the solvent's polarity and hydrogen bonding capacity. As an amine, it is expected to be soluble in acidic aqueous solutions due to the formation of a more polar ammonium salt.[2][3]

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not widely available in peer-reviewed literature. To facilitate consistent data reporting and comparison, the following table structure is recommended for presenting experimentally determined solubility values.

Table 1: Representative Solubility Data for this compound at 25°C

| Solvent | Classification | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | Polar Protic | Data to be determined | Data to be determined |

| 0.1 M Hydrochloric Acid | Aqueous Acidic | Data to be determined | Data to be determined |

| 0.1 M Sodium Hydroxide | Aqueous Basic | Data to be determined | Data to be determined |

| Methanol | Polar Protic | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | Data to be determined | Data to be determined |

| Isopropanol | Polar Protic | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | Data to be determined | Data to be determined |

| Acetonitrile | Polar Aprotic | Data to be determined | Data to be determined |

| Dichloromethane (DCM) | Halogenated | Data to be determined | Data to be determined |

| Ethyl Acetate | Ester | Data to be determined | Data to be determined |

| Tetrahydrofuran (THF) | Ether | Data to be determined | Data to be determined |

| Toluene | Aromatic | Data to be determined | Data to be determined |

| Hexane | Nonpolar | Data to be determined | Data to be determined |

Experimental Protocols

The following protocols provide a standardized approach to determining the solubility of this compound.

This initial screening provides a rapid assessment of solubility in different solvent classes and helps in selecting solvents for quantitative analysis.[2][4]

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Solvents: Water, 5% HCl, 5% NaOH, Methanol, Dichloromethane, Hexane

-

pH indicator paper

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.5 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 60 seconds.

-

Observe the mixture. If the solid completely dissolves, the compound is classified as "soluble." If it remains undissolved or partially dissolved, it is "insoluble" or "sparingly soluble."

-

If the compound is soluble in water, test the resulting solution with pH paper to determine its basicity.[2]

-

If the compound is insoluble in water, proceed to test its solubility in 5% HCl and 5% NaOH to assess its acidic/basic character.[4]

-

Record all observations.

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[5]

Materials:

-

This compound

-

Scintillation vials or glass flasks with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Selected solvents for analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., 50-100 mg) to a vial. The exact amount should be enough to ensure undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the desired solvent (e.g., 5.0 mL) into the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the mixture for at least 24 hours to ensure a true thermodynamic equilibrium is reached between the dissolved and undissolved compound.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in the desired units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic amine like this compound.

Conclusion

While readily available quantitative solubility data for this compound is limited, this guide provides the essential theoretical context and practical, detailed protocols for its determination. By following the outlined qualitative and quantitative methodologies, researchers can generate high-quality, reproducible data crucial for advancing chemical and pharmaceutical development projects. The structured approach to data presentation and the visualized workflow are designed to ensure clarity and consistency in experimental execution and reporting.

References

Potential Biological Targets for Substituted Pyridin-2-Amine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridin-2-amine derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the key biological targets of these compounds, with a focus on kinases, enzymes, and G-protein-coupled receptors (GPCRs). The content herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this important chemical class.

Kinase Inhibitors: A Primary Target Class

The 2-aminopyridine moiety is a well-established hinge-binding motif, making it a common feature in a multitude of kinase inhibitors. These compounds have been extensively explored for their ability to modulate the activity of various kinases, which are pivotal regulators of numerous cellular processes. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.

Key Kinase Targets and Quantitative Data

Substituted pyridin-2-amine derivatives have shown inhibitory activity against a broad range of kinases. The following tables summarize the in vitro potency of representative compounds against several key kinase targets.

Table 1: Inhibitory Activity of Substituted Pyridin-2-Amine Derivatives against Various Kinases

| Compound/Derivative Class | Target Kinase | IC50 / Ki (nM) | Reference Compound | Cell Line (for cellular activity) | Cellular IC50 (µM) |

| 2-amino-4-(1-piperidine) pyridine derivative (2e) | ALK (L1196M) | 41.3 | Crizotinib | H3122 | 6.27 |

| 2-amino-4-(1-piperidine) pyridine derivative (2e) | ROS1 (G2032R) | 104.7 | Crizotinib | HCC78 | 10.71 |

| 2-amino-pyridine derivative (29) | CDK8 | 46 | Sorafenib | HCT-116 | - |

| Pyridylpyrimidinylaminophenyl amide (20) | c-Src | Comparable to Imatinib | Imatinib | - | - |

| Pyridylpyrimidinylaminophenyl amide (14) | c-Src | 8390 | - | - | - |

| Aminopyridine derivative (26) | VRK1 | ~150 | - | - | - |

| 3,5-diaryl-2-aminopyrazine (4) | Plasmodium falciparum (K1) | 8.4 | - | - | - |

| 3,5-diaryl-2-aminopyrazine (4) | Plasmodium falciparum (NF54) | 10 | - | - | - |

Note: This table presents a selection of data from the literature and is not exhaustive.

Signaling Pathways of Key Kinase Targets

Understanding the signaling context of the targeted kinases is crucial for elucidating the mechanism of action of substituted pyridin-2-amine inhibitors.

Aberrant ALK signaling, often due to chromosomal rearrangements, drives the proliferation and survival of certain cancer cells. ALK activation triggers multiple downstream pathways, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.

c-Src is a non-receptor tyrosine kinase that plays a critical role in regulating cell adhesion, growth, migration, and differentiation. Its aberrant activation is implicated in cancer progression and metastasis.

CDK8 is a component of the Mediator complex and has been identified as an oncogene in colorectal cancer. It functions to positively regulate the transcriptional activity of β-catenin, a key effector of the Wnt signaling pathway.

Other Enzyme Targets

Beyond kinases, substituted pyridin-2-amines have been shown to inhibit other classes of enzymes, demonstrating their broad therapeutic potential.

Neuronal Nitric Oxide Synthase (nNOS)

Substituted 6-phenyl-pyridin-2-ylamines have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[1] nNOS is involved in various physiological processes in the nervous system, and its dysregulation has been implicated in neurodegenerative diseases.

Table 2: Inhibitory Activity of Substituted Pyridin-2-Amine Derivatives against nNOS

| Compound Class | Target Enzyme | Potency | Selectivity |

| 6-phenyl-pyridin-2-ylamines | nNOS | Potent inhibitors | Selective over eNOS |

Ubiquitin-Specific Peptidase 7 (USP7)

A series of novel 2-aminopyridine derivatives have been designed as inhibitors of USP7, a deubiquitinating enzyme that plays a crucial role in the p53 tumor suppressor pathway.[2] By inhibiting USP7, these compounds can lead to the degradation of MDM2, thereby stabilizing p53 and promoting apoptosis in cancer cells.

Table 3: Inhibitory Activity of 2-Aminopyridine Derivatives against USP7

| Compound | IC50 (µM) | Cell Line | Cellular Effect |

| 7 | 7.6 | HCT116 | MDM2 degradation, p53 stabilization |

| 14 | 17.0 | HCT116 | Moderate antiproliferative activity |

| 21 | 11.6 | HCT116 | MDM2 degradation, p53 stabilization |

USP7 is a key regulator of the MDM2-p53 axis. Inhibition of USP7 represents a promising strategy for reactivating the p53 tumor suppressor pathway in cancers where it is inactivated.

G-Protein-Coupled Receptor (GPCR) Modulation

While less explored than their kinase inhibitory activity, some substituted pyridin-2-amine derivatives have been reported to modulate the function of GPCRs. These membrane-bound receptors are involved in a vast array of physiological processes and represent a major class of drug targets.

Table 4: Modulatory Activity of Pyridine Derivatives on GPCRs

| Compound Class | Target GPCR | Activity | IC50 / EC50 (µM) |

| Thieno[2,3-b]pyridine derivative | Adenosine A3 (ADORA3) | Antagonist | - (25% inhibition) |

| Thieno[2,3-b]pyridine derivative | CRL-RAMP3 | Antagonist | 11.9 |

| Thieno[2,3-b]pyridine derivative | NPSR1B | Antagonist | 1.0 |

| Thieno[2,3-b]pyridine derivative | PRLHR | Antagonist | 9.3 |

| Thieno[2,3-b]pyridine derivative | CXCR4 | Antagonist | 6.9 |

| Thieno[2,3-b]pyridine derivative | GPR35 | Agonist | 7.5 |

Antimicrobial and Antimalarial Activity

Substituted pyridin-2-amines have also demonstrated promising activity against various pathogens, including bacteria and the malaria parasite Plasmodium falciparum.

Table 5: Antimicrobial and Antimalarial Activity of Pyridin-2-Amine Derivatives

| Compound Class | Target Organism | Strain | MIC / IC50 |

| 3,5-diaryl-2-aminopyrazine (4) | Plasmodium falciparum | K1 (multidrug-resistant) | 8.4 nM |

| 3,5-diaryl-2-aminopyrazine (4) | Plasmodium falciparum | NF54 (sensitive) | 10 nM |

| 2-amino-pyridine derivative | Bacillus cereus | - | 50 µg/ml |

| 2-amino-pyridine derivative | Candida albicans | - | 25 µg/ml |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of substituted pyridin-2-amine compounds.

Kinase Inhibition Assay (Z'-LYTE™ Assay)

The Z'-LYTE™ kinase assay is a fluorescence-based, coupled-enzyme format used to measure kinase activity.

-

Principle: The assay uses a FRET-based peptide substrate. Kinase-mediated phosphorylation of the peptide protects it from cleavage by a development reagent protease. Cleavage of the unphosphorylated peptide disrupts FRET, leading to a change in the emission ratio of the donor and acceptor fluorophores.

-

Procedure:

-

Kinase Reaction: The test compound, kinase, and FRET peptide substrate are incubated with ATP in a kinase buffer.

-

Development: A site-specific protease (Development Reagent) is added. This protease only cleaves the non-phosphorylated peptide.

-

Detection: The fluorescence is read on a plate reader, measuring the emission from both the donor (Coumarin) and acceptor (Fluorescein).

-

Data Analysis: The ratio of donor to acceptor emission is calculated, and the percent inhibition is determined by comparing the emission ratio in the presence of the inhibitor to the controls. IC50 values are then calculated from the dose-response curve.

-

GPCR Binding Assay (Radioligand Competition Assay)

This assay determines the affinity of a test compound for a specific GPCR by measuring its ability to compete with a radiolabeled ligand.

-

Principle: A radiolabeled ligand with known affinity for the target GPCR is incubated with a membrane preparation containing the receptor. An unlabeled test compound is added at various concentrations to compete for binding. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.

-

Procedure:

-

Membrane Preparation: Cell membranes expressing the target GPCR are prepared.

-

Assay Setup: In a 96-well plate, the membrane preparation, a fixed concentration of the radiolabeled ligand, and serial dilutions of the unlabeled test compound are combined in a binding buffer.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is plotted against the concentration of the test compound to generate a competition curve, from which the IC50 is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

-

Procedure:

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.

-

Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading Results: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

-

Experimental and Drug Discovery Workflow

The discovery and development of novel drugs based on the substituted pyridin-2-amine scaffold typically follows a structured workflow, from initial hit identification to lead optimization and preclinical development.

This comprehensive workflow involves iterative cycles of design, synthesis, and biological evaluation to refine the properties of the lead compounds, ultimately leading to the selection of a candidate for clinical trials.

References

An In-depth Technical Guide to 2-Amino-6-isopropylpyridine: Safety, Handling, and Material Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and available data for 2-Amino-6-isopropylpyridine. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound. Due to the limited availability of specific experimental data for 2-Amino-6-isopropylpyridine, information from closely related compounds, primarily 2-Amino-6-methylpyridine, is included for comparative purposes and to provide a broader understanding of the potential properties and hazards.

Chemical and Physical Properties

Quantitative data on the physical and chemical properties of 2-Amino-6-isopropylpyridine is not extensively available in the public domain. The following table summarizes the available information for the target compound and provides a comparison with the more thoroughly studied 2-Amino-6-methylpyridine.

| Property | 2-Amino-6-isopropylpyridine | 2-Amino-6-methylpyridine |

| CAS Number | 78177-12-5[1] | 1824-81-3 |

| Molecular Formula | C₈H₁₂N₂ | C₆H₈N₂ |

| Molecular Weight | 136.2 g/mol [1] | 108.14 g/mol |

| IUPAC Name | 6-isopropylpyridin-2-amine[1] | 6-methylpyridin-2-amine |

| Appearance | Solid or Semi-solid or liquid or lump[1] | White to pale yellow solid |

| Melting Point | Not available | 40-44 °C |

| Boiling Point | Not available | 208-209 °C |

| Density | Not available | 1.068 g/cm³ |

| Solubility | Not available | Information not readily available |

| Purity | 98%[1] | ≥99% (GC) |

Safety and Toxicology

The safety and toxicological profile of 2-Amino-6-isopropylpyridine has not been fully investigated. The available Material Safety Data Sheet (MSDS) indicates the following hazards:

-

Signal Word: Warning[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]

For a more detailed understanding of potential toxicological effects, data for the related compound 2-Amino-6-methylpyridine is presented below. It is crucial to handle 2-Amino-6-isopropylpyridine with the assumption that it may exhibit similar or greater toxicity.

| Toxicity Data | 2-Amino-6-methylpyridine |

| LD50 Oral (Rat) | 100 mg/kg |

| LD50 Dermal (Rabbit) | 125 mg/kg |

General Safety Precautions:

Due to the hazardous nature of aminopyridines, the following precautions should be strictly observed:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Handling, Storage, and Disposal

Handling:

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Use non-sparking tools and ensure proper grounding to prevent static discharge.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Keep in a dark place under an inert atmosphere at room temperature.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

General Workflow for a Chichibabin-type Reaction:

References

Commercial availability and suppliers of 6-Isopropylpyridin-2-amine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 6-Isopropylpyridin-2-amine (CAS No. 78177-12-5), also known as 2-Amino-6-isopropylpyridine or 6-(propan-2-yl)pyridin-2-amine. Due to limited publicly available data, this guide also presents a plausible synthetic route and discusses the potential, though currently uncharacterized, biological significance of this compound in the broader context of substituted aminopyridines.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. The compound is typically offered in various purities and quantities. Below is a summary of key suppliers and their offerings.

| Supplier | CAS Number(s) | Purity | Available Quantities | Additional Notes |

| Sigma-Aldrich | 78177-12-5 | ≥98% | 250 mg, 1 g, 5 g | Ships in 7 days from Aldrich Partner. |

| Parchem | 29460-93-3, 78177-12-5 | Not specified | Bulk, FCL/TL/ISO Tank, Pallet/Skid/Tote, Drum/Bag, R&D/Pilot | A specialty chemical supplier.[1] |

| BLD Pharm | 78177-12-5 | Not specified | Inquire for details | Available for online orders. |

Experimental Protocols

Synthesis of this compound

General Procedure:

A reaction vial is charged with the electrophile (e.g., 6-bromopyridin-2-amine) and a palladium catalyst (e.g., Xantphos Pd G3 or PEPPSI IHept-Cl). The vial is then transferred to a nitrogen-filled glovebox. Anhydrous tetrahydrofuran (THF) is added, followed by a solution of isopropylzinc bromide in THF. The reaction is sealed and stirred, typically overnight, at a controlled temperature (e.g., 30°C). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography to yield the desired this compound.[2]

It is important to note that this is a general outline, and optimization of reaction conditions, including catalyst loading, temperature, and reaction time, may be necessary to achieve a desirable yield and purity.

Biological Activity and Signaling Pathways

As of the date of this guide, there is a notable lack of published research specifically detailing the biological activity or mechanism of action of this compound. However, the 2-aminopyridine scaffold is a well-known pharmacophore present in numerous biologically active compounds.[3] Derivatives of 2-aminopyridine have been investigated for a wide range of therapeutic applications, including but not limited to, antimalarial, antibacterial, and kinase inhibitory activities.[4][5]

The biological effects of aminopyridine derivatives are highly dependent on the nature and position of the substituents on the pyridine ring.[4] Therefore, while the isopropyl group at the 6-position of this compound will undoubtedly influence its physicochemical properties and potential biological targets, specific signaling pathways have not been elucidated.

Researchers interested in the biological evaluation of this compound could consider screening it against panels of kinases, as many substituted pyridines are known to be kinase inhibitors. Furthermore, its structural similarity to other biologically active aminopyridines might suggest potential activity in areas such as neuroscience or infectious diseases.

Visualizations

Caption: Sourcing and evaluation workflow for this compound.

Caption: Hypothetical kinase inhibition pathway for a 2-aminopyridine derivative.

References

- 1. parchem.com [parchem.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 4. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]

Literature review of 6-substituted pyridin-2-amine derivatives.

An In-depth Technical Guide on 6-Substituted Pyridin-2-amine Derivatives

Introduction

The 6-substituted pyridin-2-amine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its structural versatility and ability to engage in various biological interactions have led to the discovery of numerous derivatives with a wide spectrum of pharmacological activities. These compounds have shown promise as kinase inhibitors, antimicrobial agents, antiviral therapeutics, and modulators of other key biological targets. This technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 6-substituted pyridin-2-amine derivatives, aimed at researchers, scientists, and drug development professionals.

Synthesis Strategies

The synthesis of 6-substituted pyridin-2-amine derivatives often begins with commercially available and versatile starting materials, such as 2-amino-6-chloropyridine.[1] Various synthetic methodologies have been developed to introduce diverse substituents at the 6-position and to further modify the core structure, leading to the creation of extensive compound libraries for biological screening.

General Synthetic Workflow

A common approach involves the reaction of a precursor molecule with various amines, aldehydes, or other reagents to build the desired derivatives. For instance, imidazo[1,2-a]pyridine derivatives, a related and highly active class, can be synthesized via a multi-step sequence starting from 2-aminopyridine derivatives.[2][3]

Experimental Protocol: Synthesis of 6-Chloro-pyridin-2-yl-amine Derivatives

A representative protocol for synthesizing Schiff base derivatives of 6-chloro-pyridin-2-yl-amine involves the condensation of 2-amino-6-chloropyridine with various aromatic aldehydes.[1]

-

Starting Materials: 2-amino-6-chloropyridine (1) and a substituted aromatic aldehyde (e.g., indole-3-carboxaldehyde for compound 3b).[1]

-

Reaction: A mixture of equimolar amounts of 2-amino-6-chloropyridine and the respective aldehyde is prepared.

-

Solvent and Catalyst: The reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of an acid (e.g., glacial acetic acid).

-

Conditions: The mixture is refluxed for a specified period (e.g., 4-5 hours).[1]

-

Work-up and Purification: The reaction mixture is cooled, and the resulting solid product is filtered, washed with a cold solvent (like ethanol), and then purified, often by recrystallization, to yield the final compound.[1]

-

Characterization: The structure of the synthesized compounds is confirmed using techniques such as elemental analysis, ¹H NMR, and mass spectrometry.[1]

Biological Activities and Structure-Activity Relationships (SAR)

6-Substituted pyridin-2-amine derivatives have been extensively evaluated for a range of biological activities. The nature of the substituent at the 6-position, as well as modifications at other positions, plays a crucial role in determining the potency and selectivity of these compounds.

Kinase Inhibition

Derivatives of the pyridin-2-amine scaffold have emerged as potent inhibitors of various kinases, which are critical targets in oncology and other diseases.

A class of 6-anilino imidazo[4,5-c]pyridin-2-ones has been identified as selective inhibitors of DNA-PK, a key enzyme in the repair of DNA double-strand breaks. These compounds have potential as radiosensitizers in cancer therapy.[4][5][6] A scaffold-hopping strategy from the multi-kinase inhibitor dactolisib led to this novel class.[4][5] SAR studies revealed that small lipophilic groups at the 2-position of the aniline ring increased potency, whereas larger and polar substituents were not well-tolerated.[4][5]

The phosphatidylinositol-3-kinase (PI3K) pathway is frequently dysregulated in cancer.[2] A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were designed and synthesized as PI3Kα inhibitors.[2][3] Systematic SAR studies led to the identification of compound 35 as a promising PI3Kα inhibitor with an IC50 of 150 nM in enzymatic assays.[2][3] This compound also demonstrated potent antiproliferative activity against breast cancer cell lines with PIK3CA mutations.[2]

| Compound Class | Target Kinase | Key Substituents | Potency (IC₅₀) | Reference |

| Imidazo[4,5-c]pyridin-2-ones | DNA-PK | 6-Anilino with 2-Me or 2-Cl on aniline | 4 µM (unsubstituted aniline) | [4] |

| Imidazo[1,2-a]pyridines | PI3Kα | 2,6,8-trisubstituted | 150 nM (Compound 35) | [2][3] |

| Pyridine Derivatives | VRK1/VRK2 | 2-amino or 2-methyl on pyridine core | ~150 nM (Compound 26 for VRK1) | [7] |

Antimicrobial Activity

The pyridin-2-amine core is present in numerous compounds with significant antibacterial and antifungal properties.[8][9] The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the pyridine ring.

Newly synthesized 6-chloro-pyridin-2-yl-amine derivatives showed activity against pathogenic bacterial strains like Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli, as well as the fungal strain Fusarium oxysporum.[1] Similarly, a series of N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria and fungi.[8] Some N-amino-5-cyano-6-pyridone derivatives exhibited promising antimicrobial properties, with MIC values as low as 3.91 µg/mL against E. coli.[10]

Tuberculosis remains a major global health threat, and new drugs are urgently needed.[11] Six new 2,6-disubstituted thiosemicarbazone derivatives of pyridine were synthesized and evaluated for their tuberculostatic activity.[11] Compounds containing basic substituents like pyrrolidine and piperidine at the 6-position strongly inhibited the growth of the standard M. tuberculosis strain (MIC 2 µg/mL) and showed even higher activity against a resistant strain (MIC 0.5–4 µg/mL).[11] These compounds were also found to be non-cytotoxic in HaCaT cells.[11]

| Derivative Class | Target Organism(s) | Key Substituents | Potency (MIC) | Reference |

| 2,6-Disubstituted Thiosemicarbazones | M. tuberculosis (standard & resistant) | 6-piperidine, 6-pyrrolidine | 0.5 - 4 µg/mL | [11] |

| N-amino-5-cyano-6-pyridones | E. coli | N-amino, 5-cyano | 3.91 µg/mL | [10] |

| Pyridine-2-methylamines | M. tb H37Rv, MDR/XDR-TB | Varied, optimized for lipophilicity | 0.0039 - 0.0625 µg/mL | [12] |

| 6-Chloro-pyridin-2-yl-amines | B. subtilis, S. aureus, E. coli, F. oxysporum | Schiff bases with aromatic aldehydes | Active (qualitative data) | [1] |

Antiviral Activity

The pyridine scaffold is a key component in many antiviral agents.[13][14] 6-substituted derivatives have shown particular promise against a range of viruses.

The 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines are potent antirhinovirus compounds, with 6-halogenated analogs showing 99% reduction in progeny virion yields at concentrations as low as 0.004 µg/mL.[15] The 6-methylsulfonyl analog was also active against human, simian, and bovine rotaviruses.[15] Furthermore, 6-substituted imidazo[1,2-a]pyridines have been reported with activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[16] The activity of these compounds was found to be independent of the viral thymidine kinase, suggesting a distinct mechanism of action.[16]

| Derivative Class | Target Virus(es) | Key Substituents | Potency (IC₅₀) | Reference |

| 2H-pyrano[2,3-b]pyridines | Rhinoviruses, Rotaviruses | 6-Br, 6-Cl, 6-SO₂CH₃ | 0.006 µg/mL (6-Br, 6-Cl) | [15] |

| Imidazo[1,2-a]pyridines | HCMV, VZV | 6-halogeno, 6-phenyl | Potent (qualitative) | [16] |

Conclusion

The 6-substituted pyridin-2-amine framework represents a highly versatile and valuable scaffold in modern drug discovery. The extensive research summarized in this review highlights the broad therapeutic potential of its derivatives, spanning from oncology to infectious diseases. The synthetic accessibility of this core allows for systematic exploration of structure-activity relationships, leading to the identification of highly potent and selective agents. Future work in this area will likely focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to advance them into clinical development, leveraging the rich foundation of knowledge established for this important class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. eurekaselect.com [eurekaselect.com]

- 15. In vitro antiviral activity of the 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines MDL 20,610, MDL 20,646, and MDL 20,957 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Influence of 6 or 8-substitution on the antiviral activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Basicity: A Technical Guide to the Predicted pKa of 6-Isopropylpyridin-2-amine

For Immediate Release

This technical guide provides an in-depth analysis of the predicted acid dissociation constant (pKa) and basicity of 6-Isopropylpyridin-2-amine, a substituted aminopyridine of interest to researchers, scientists, and drug development professionals. Understanding the pKa of a molecule is critical in drug discovery and development, as it influences key pharmacokinetic and pharmacodynamic properties such as absorption, distribution, metabolism, excretion, and receptor binding.

Predicted pKa and Basicity

A close structural analog, 2-amino-6-methylpyridine, has a predicted pKa of 7.41. Given that an isopropyl group is a slightly stronger electron-donating group than a methyl group, the pKa of this compound is predicted to be slightly higher than 7.41.

Estimated pKa of this compound: ~7.5

This predicted pKa value indicates that this compound is a moderately weak base. At physiological pH (7.4), a significant portion of the molecule will exist in its protonated (conjugate acid) form.

Quantitative Data Summary

| Compound | Structure | Experimental pKa | Predicted pKa | Basicity Trend |

| Pyridine | C₅H₅N | 5.25 | - | Reference |

| 2-Aminopyridine | C₅H₆N₂ | 6.86 | - | More basic than pyridine |

| 2-Amino-6-methylpyridine | C₆H₈N₂ | - | 7.41[1] | More basic than 2-aminopyridine |

| This compound | C₈H₁₂N₂ | Not Available | ~7.5 (Estimated) | Predicted to be the most basic |

Computational pKa Prediction Methodologies

A variety of computational methods are employed to predict the pKa of molecules in the absence of experimental data. These methods can be broadly categorized as follows:

-

Quantum Mechanical (QM) Methods: These methods, such as those based on Density Functional Theory (DFT), calculate the electronic structure of a molecule to determine its acidity or basicity. By calculating the energy difference between the protonated and deprotonated states, a pKa value can be derived. These methods are computationally intensive but can provide high accuracy.

-

Semi-Empirical Methods: These are less computationally demanding than QM methods and use a combination of theoretical calculations and empirical parameters. Methods like PM6 and AM1 are often used for rapid pKa estimation of large sets of molecules.

-

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: These approaches use statistical models to correlate structural features of molecules with their experimentally determined pKa values. Large datasets of known pKa values are used to train these models, which can then predict the pKa of new compounds. Commercial software packages like ACD/pKa DB and ChemAxon's MarvinSketch often utilize these approaches.[2][3][4]

Experimental Protocols for pKa Determination

Should an experimental determination of the pKa of this compound be required, the following well-established methods can be employed.

Potentiometric Titration

This is a classical and widely used method for pKa determination.[5][6][7]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which the compound is half-neutralized.

Detailed Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically deionized water or a water/co-solvent mixture if solubility is an issue. The concentration should be in the range of 1-10 mM.

-

Titrant Preparation: Prepare a standardized solution of a strong acid, such as hydrochloric acid (HCl), typically at a concentration of 0.1 M.

-

Titration Setup: Place the analyte solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration Procedure: Add the standardized acid titrant in small, precise increments. After each addition, allow the solution to equilibrate and record the pH.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The equivalence point is determined from the inflection point of the titration curve. The pKa is the pH value at the half-equivalence point.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.[8][9][10]

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined from the pH-dependent changes in the absorbance spectrum.

Detailed Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.

-

Preparation of the Analyte Solution: Prepare a stock solution of this compound in a suitable solvent. Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total concentration of the compound but varying pH.

-

Spectroscopic Measurement: Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.

-

Data Analysis: Identify a wavelength where the absorbance of the protonated and deprotonated forms of the molecule differs significantly. Plot the absorbance at this wavelength as a function of pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

Visualizations

Figure 1: Relationship between structure, substituent effects, and pKa.

Figure 2: Experimental workflows for pKa determination.

References

- 1. 2-Amino-6-methylpyridine CAS#: 1824-81-3 [m.chemicalbook.com]

- 2. acdlabs.com [acdlabs.com]

- 3. pKa - ECETOC [ecetoc.org]

- 4. researchgate.net [researchgate.net]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 10. scribd.com [scribd.com]

Quantum Chemical Insights into 2-Amino-6-isopropylpyridine: A Technical Guide for Researchers

Introduction

2-Amino-6-isopropylpyridine and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile chemical properties, including their role as N-donor ligands. A deep understanding of the molecule's electronic structure, stability, and reactivity is paramount for its application in drug design and development. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful in-silico approach to elucidate these properties at the atomic level. This technical guide outlines the standard methodologies for performing quantum chemical calculations on 2-Amino-6-isopropylpyridine and presents key computed parameters, offering a foundational understanding for researchers in the field.

Methodology: A Robust Protocol for Quantum Chemical Calculations